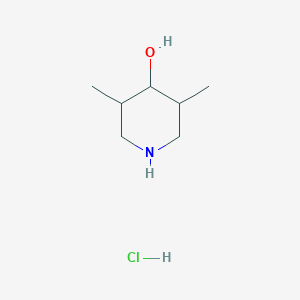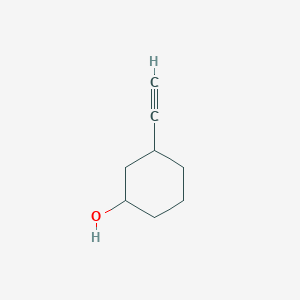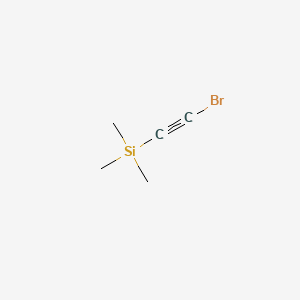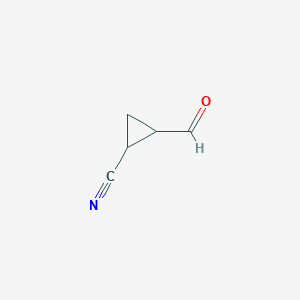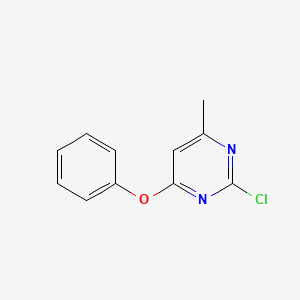![molecular formula C14H20FNO3 B3380151 tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate CAS No. 1824423-52-0](/img/structure/B3380151.png)
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate, also known as TFHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate involves the inhibition of various enzymes, such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase, which are involved in the pathogenesis of various diseases, such as Alzheimer's disease. tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate binds to the active site of these enzymes, thereby inhibiting their activity and preventing the breakdown of neurotransmitters, such as acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cholinesterase activity, induction of apoptosis in cancer cells, and reduction of oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. However, one of the limitations of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields of scientific research, such as agriculture and environmental science, and the development of more potent and selective inhibitors based on tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate. Additionally, further studies are needed to elucidate the mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate and its potential side effects.
Applications De Recherche Scientifique
Tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has also been investigated for its anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCSUFZDRUSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



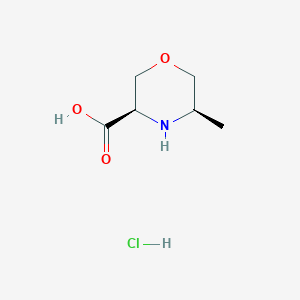
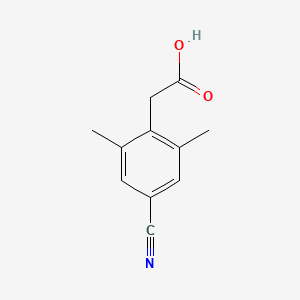

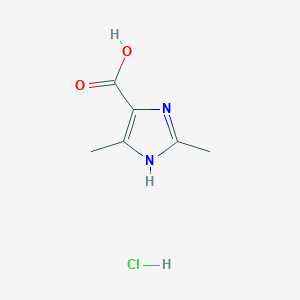
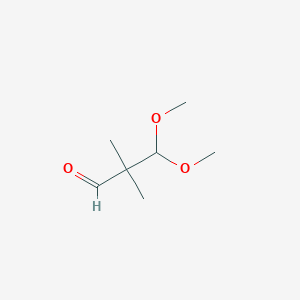
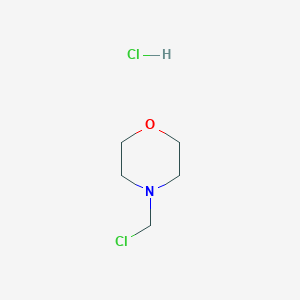
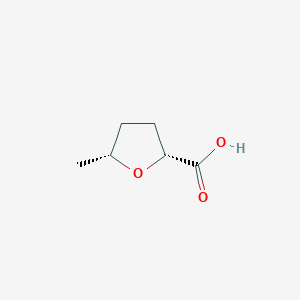
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)
